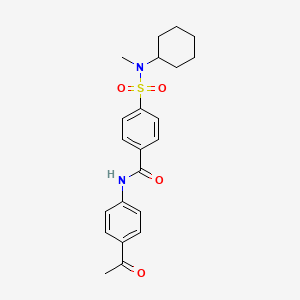

5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

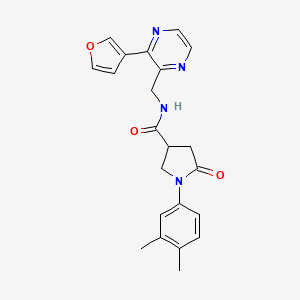

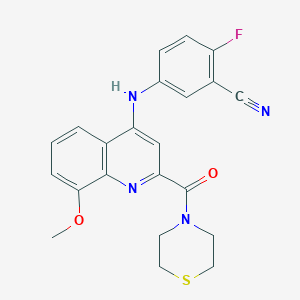

5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol, also known as COT, is a chemical compound that has been extensively studied for its potential applications in scientific research. COT is a triazole-based compound that has a thiol group attached to its triazole ring. This unique structure gives COT its unique properties and makes it an attractive candidate for various research applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

One of the significant applications of 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol and its derivatives is in the field of antimicrobial activities. Research has demonstrated that certain triazole compounds, related to the chemical structure of interest, exhibit significant inhibition on bacterial and fungal growth. This effect is attributed to the synthesis of fused ring systems and triazole-thiadiazoles, highlighting the antimicrobial potential of these compounds. For instance, compounds synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol have shown notable antimicrobial properties, suggesting a similar potential for the compound (Purohit et al., 2011).

Corrosion Inhibition

Another significant application is in corrosion inhibition, particularly in acidic media. Derivatives of 4H-1,2,4-triazole, such as those studied for their inhibition efficiency on mild steel corrosion, have shown very high inhibition efficiencies. These studies indicate that triazole derivatives behave as excellent inhibitors, with efficiencies reaching up to 99% in certain acidic environments. The mechanism of action involves adsorption and inhibition processes, emphasizing the importance of molecular structure in enhancing corrosion resistance (Lagrenée et al., 2002).

Antifungal Compounds

Furthermore, the compound and its derivatives have potential antifungal applications. A novel antifungal compound within the 1,2,4-triazole class has been synthesized and characterized, showcasing poor solubility in water but better solubility in alcohols. This compound's solubility and thermodynamics properties in various solvents have been studied, revealing insights into its potential adsorption and delivery pathways in biological media, suggesting its use in antifungal treatments (Volkova et al., 2020).

Molecular Structure Analysis

The analysis of molecular structures of triazole derivatives, including crystal structure and conformational studies, provides deep insights into their physicochemical properties and potential applications. For example, the synthesis and structural elucidation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione highlight the importance of understanding the molecular geometry, which plays a crucial role in their biological activity and interaction mechanisms. Such analyses are crucial for designing compounds with enhanced efficacy and specificity for their intended applications (Yeo et al., 2019).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-octyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3S/c1-2-3-4-5-6-7-12-20-15(18-19-16(20)21)13-8-10-14(17)11-9-13/h8-11H,2-7,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHIEPBEFAZURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)

![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)

![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)

![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2731410.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2731413.png)

![2-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrazine](/img/structure/B2731414.png)